molecular formula C7H11NO3 B12092804 (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid

Cat. No.: B12092804
M. Wt: 157.17 g/mol
InChI Key: FQRTVGXATBBMPJ-RXMQYKEDSA-N
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Description

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: (4R)-4-hydroxypentanoic acid , is an organic compound with the chemical formula C6H11NO3. It belongs to the class of gamma amino acids and derivatives, characterized by having an amino group (-NH2) attached to the gamma carbon atom. This compound plays a significant role in various scientific applications due to its unique structure and properties .

Preparation Methods

The synthetic routes for preparing (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid involve several steps. One common approach is through the oxidation of a suitable precursor. Here are the key steps:

    Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.

    Oxidation: Perform oxidation using appropriate reagents (e.g., potassium permanganate, chromic acid, or other oxidizing agents) to introduce the carboxylic acid group.

    Isolation and Purification: Isolate the product and purify it using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: It can be oxidized further to form other functional groups.

    Esterification: Reacting with alcohols to form esters.

    Amide Formation: Reacting with amines to form amides.

Common reagents used in these reactions include oxidizing agents, acid chlorides, and amines. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its interactions with enzymes and proteins.

    Medicine: Studied for potential therapeutic effects.

Mechanism of Action

The exact mechanism by which (4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid exerts its effects depends on the context. It may interact with specific molecular targets, affecting cellular processes or signaling pathways. Further research is needed to fully elucidate its mechanisms.

Comparison with Similar Compounds

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid shares similarities with other gamma amino acids and derivatives. its uniqueness lies in its specific structure and functional groups. Further studies can explore its distinct properties compared to related compounds.

Biological Activity

(4R)-1-Methyl-2-oxopiperidine-4-carboxylic acid, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including its role as an intermediate in drug synthesis and its interaction with biological targets.

The chemical formula for this compound is C7H11NO3C_7H_{11}NO_3. Its structural characteristics contribute to its biological activity, particularly its ability to interact with specific receptors and enzymes.

Biological Activity Overview

  • Mechanism of Action : The compound has been shown to interact with P-glycoprotein (P-gp), a critical efflux transporter involved in drug absorption and distribution. Studies indicate that this compound can stimulate ATPase activity in P-gp, suggesting it may act as a substrate or inhibitor, influencing drug resistance mechanisms in cancer cells .
  • Pharmacological Effects :
    • Anticancer Activity : Research has indicated that derivatives of piperidine, including this compound, exhibit cytotoxic effects on various cancer cell lines. These effects are often linked to the induction of apoptosis and inhibition of cell proliferation .
    • Neuropharmacological Effects : Piperidine derivatives have been studied for their potential neuroprotective effects. The compound may influence neurotransmitter systems, making it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
P-glycoprotein ModulationStimulates ATPase activity, influencing drug transport
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential modulation of neurotransmitter systems

Case Study 1: Interaction with P-glycoprotein

A study conducted on the interaction of various piperidine derivatives with P-gp revealed that this compound effectively increased ATPase activity in membrane vesicles expressing P-gp. This suggests a mechanism by which the compound may reverse multidrug resistance in cancer therapies .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase activation and mitochondrial membrane potential disruption .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further pharmacological studies .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-1-methyl-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

FQRTVGXATBBMPJ-RXMQYKEDSA-N

Isomeric SMILES

CN1CC[C@H](CC1=O)C(=O)O

Canonical SMILES

CN1CCC(CC1=O)C(=O)O

Origin of Product

United States

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